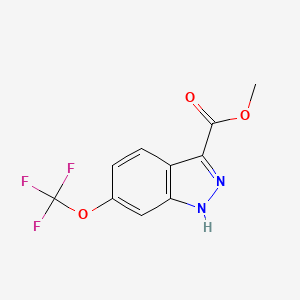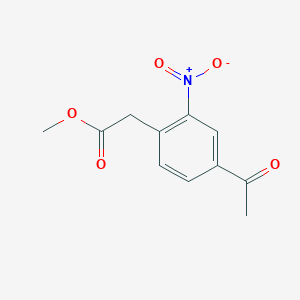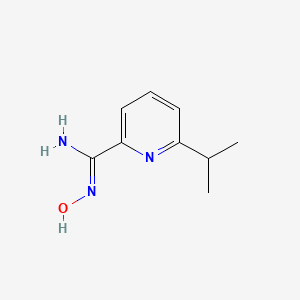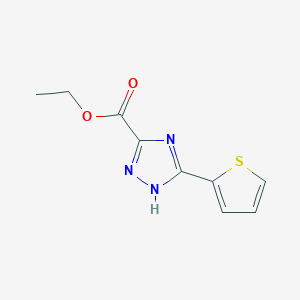
2-Hydroxy-3-(4-hydroxy-3-iodophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(4-hydroxy-3-iodophenyl)propanoic acid is a chemical compound with the molecular formula C9H9IO3 It is known for its unique structure, which includes both hydroxyl and iodine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-hydroxy-3-iodophenyl)propanoic acid typically involves the iodination of a precursor compound, such as tyrosine. The reaction conditions often include the use of iodine and an oxidizing agent to facilitate the introduction of the iodine atom into the aromatic ring. The process may also involve protecting groups to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-(4-hydroxy-3-iodophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-(4-hydroxy-3-iodophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including its role in thyroid hormone analogs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-(4-hydroxy-3-iodophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and iodine groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on the target.
Comparación Con Compuestos Similares
Similar Compounds
3-Iodotyrosine: Similar structure but lacks the additional hydroxyl group on the propanoic acid chain.
3,5-Diiodotyrosine: Contains two iodine atoms, leading to different chemical properties and biological activities.
4-Hydroxy-3-iodophenylacetic acid: Similar aromatic structure but with a different side chain.
Uniqueness
2-Hydroxy-3-(4-hydroxy-3-iodophenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for selective interactions with molecular targets, making it valuable for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H9IO4 |
|---|---|
Peso molecular |
308.07 g/mol |
Nombre IUPAC |
2-hydroxy-3-(4-hydroxy-3-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H9IO4/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8,11-12H,4H2,(H,13,14) |
Clave InChI |
VHYIKYNIOYFSLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(C(=O)O)O)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)







![1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678055.png)
![8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13678060.png)
![3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide](/img/structure/B13678073.png)

![2-(2-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678081.png)
